

Comparative Guide: Photoinitiator Efficiency of 2-Phenoxybenzophenone vs. Benzophenone

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Compound of Interest

Compound Name: 2-Phenoxybenzophenone

CAS No.: 42506-05-8

Cat. No.: B14659841

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Executive Summary

Objective: This guide provides a technical comparison between Benzophenone (BP), the industry-standard Type II photoinitiator, and **2-Phenoxybenzophenone** (2-PBP), a substituted derivative offering distinct physicochemical advantages.

Verdict:

- Benzophenone (BP) remains the benchmark for cost-efficiency and reactivity in standard UV-curable formulations but suffers from high volatility, odor, and migration potential.
- **2-Phenoxybenzophenone** (2-PBP) serves as a low-migration, low-odor alternative. While its ortho-substitution introduces steric torsion that can slightly modulate quantum efficiency compared to para-isomers (like 4-phenylbenzophenone), its higher molecular weight and lipophilicity make it superior for food packaging inks and low-odor coatings. Mechanistically, 2-PBP introduces a unique photocyclization pathway that can generate xanthone derivatives in situ, potentially altering the absorption profile during cure.

Physicochemical & Structural Comparison

The efficiency of a Type II photoinitiator is governed by its ability to absorb UV light, populate the triplet state, and abstract a hydrogen atom from a co-initiator (amine).

Feature	Benzophenone (BP)	2-Phenoxybenzophenone (2-PBP)	Impact on Performance
CAS Number	119-61-9	42506-05-8	—
Molecular Weight	182.22 g/mol	274.31 g/mol	2-PBP has significantly lower volatility and migration.
Structure	Unsubstituted diphenyl ketone	Ortho-phenoxy substituted BP	Phenoxy group adds electron density but induces steric twist.
Absorption ()	~252 nm (), ~330 nm ()	Red-shifted (> 260 nm)	2-PBP has better overlap with medium-pressure Hg lamps.
Solubility	Good in most monomers	Enhanced in lipophilic/aromatic resins	2-PBP offers better compatibility in hydrophobic matrices.
Odor	Distinctive, strong	Mild / Negligible	2-PBP is preferred for consumer-sensitive applications.

Mechanistic Analysis

Both molecules function primarily via the Norrish Type II mechanism. However, the ortho-phenoxy group in 2-PBP introduces electronic donation and a secondary photocyclization pathway.

Primary Mechanism: Hydrogen Abstraction

Upon UV irradiation, the benzophenone moiety undergoes an $n \rightarrow \pi^*$ transition to the singlet excited state (

), followed by rapid Intersystem Crossing (ISC) to the triplet state (

). The

state abstracts a hydrogen from a synergist (e.g., tertiary amine), forming a ketyl radical and an α -aminoalkyl radical. The latter initiates polymerization.[1]

2-PBP Nuance: The phenoxy group is an electron donor (+M effect). In para-substituted BPs, this lowers the energy of the

state, often mixing it with the reactive

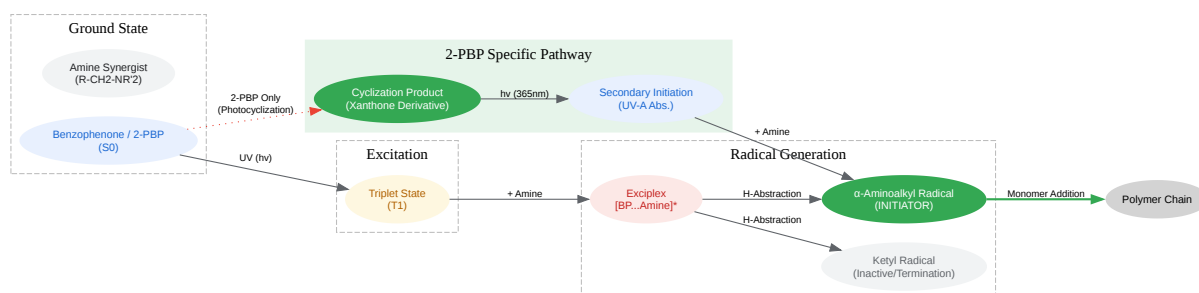
state. In 2-PBP, the ortho position causes the phenoxy ring to twist out of plane, partially reducing conjugation but still stabilizing the radical intermediate.

Secondary Pathway: Photocyclization (The "Xanthone" Route)

Unlike BP, 2-PBP possesses a structural predisposition for cyclization. Under specific conditions (often acid-catalyzed, but accessible via radical intermediates), **2-phenoxybenzophenone** can cyclize to form 9-phenylxanthone derivatives.[2] Xanthenes are highly efficient photoinitiators themselves, absorbing further into the UV-A region (360–380 nm). This suggests 2-PBP may exhibit an "auto-boosting" effect during curing as active chromophores evolve.

Mechanistic Diagram

The following diagram illustrates the parallel pathways:



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Figure 1: Comparative mechanism showing the standard Type II pathway (shared) and the potential photocyclization route specific to **2-phenoxybenzophenone**.

Performance Benchmarking Photopolymerization Kinetics ()

In standard acrylate formulations (e.g., TPGDA or TMPTA with MDEA amine):

- Benzophenone: Exhibits a rapid onset of cure (short induction period) due to unhindered access to the carbonyl group. High quantum yield of H-abstraction ().
- **2-Phenoxybenzophenone**: Typically shows a slightly lower initial compared to BP.
 - Reason: The ortho-phenoxy group creates steric hindrance around the carbonyl, slightly impeding the approach of the amine co-initiator.

- Compensation: Despite the slower start, 2-PBP often achieves comparable final conversion because the vitrification point is delayed, and the molecule remains non-volatile in the matrix.

Volatility and Migration (The Critical Differentiator)

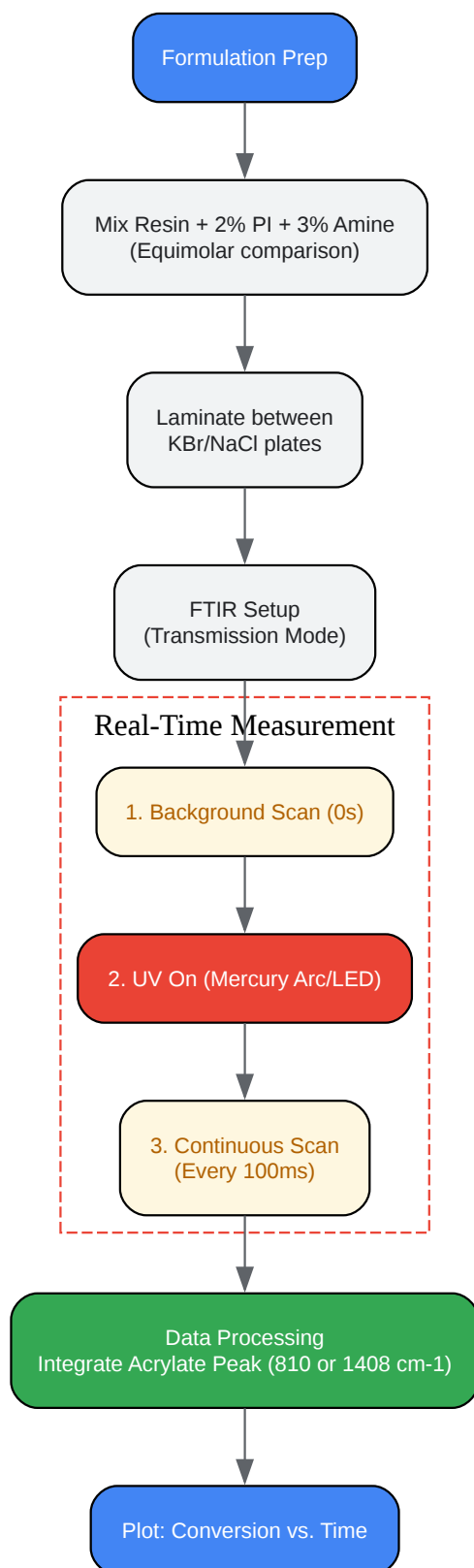
For applications in food packaging, electronics, or low-odor varnishes, 2-PBP is chemically superior.

- Migration Risk: BP is a small molecule (182 Da) known to migrate to the surface (blooming) or into packaged goods.
- 2-PBP Advantage: The bulky phenoxy group increases molecular weight to 274 Da and enhances lipophilicity, anchoring the molecule within the resin matrix.
 - Experimental Verification: Thermogravimetric Analysis (TGA) typically shows 2-PBP has a 5% weight loss temperature () >200°C, whereas BP loses mass significantly below 150°C.

Experimental Protocol: Kinetic Validation via RT-FTIR

To objectively compare these initiators in your specific resin system, use Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR). This method is self-validating as it directly measures bond conversion.

Workflow Diagram



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Figure 2: Step-by-step workflow for quantifying polymerization kinetics.[3]

Detailed Methodology

- Formulation: Prepare two samples using a standard monomer (e.g., 1,6-Hexanediol Diacrylate - HDDA).
 - Sample A: 95% HDDA + 2.0% Benzophenone + 3.0% MDEA (Methyldiethanolamine).
 - Sample B: 95% HDDA + 3.0% **2-Phenoxybenzophenone** + 3.0% MDEA.
 - Note: Adjust Sample B concentration to match the molar concentration of Sample A (since 2-PBP is heavier), or compare by equal weight if cost-performance is the metric.
- Setup: Place a drop of resin between two NaCl salt plates (or use an ATR accessory). Ensure a consistent thickness (e.g., 25 m).
- Irradiation: Use a UV spot cure lamp (e.g., Hg-Xe, 100 mW/cm²) coupled with the FTIR via a light guide.
- Measurement: Monitor the disappearance of the acrylate C=C twisting vibration at 810 cm⁻¹ or the scissoring band at 1408 cm⁻¹.
- Calculation:

Where

is the initial peak area and

is the peak area at time

.

References

- Allen, N. S., et al. (1986). Photochemistry and photopolymerization activity of novel aminobenzophenones. *Journal of Photochemistry*.
- Ma, Z., et al. (2012). Reaction pathway of the cyclization of **2-phenoxybenzophenone** into 9-phenyl-9H-xanthen-9-ol. *ResearchGate*. (Evidence of photocyclization pathways). Retrieved from [[Link](#)]

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